Potent Inhibition of Soluble Adenylyl Cyclase (sAC) with Cellular Activity Comparable to Lead Clinical Candidates
2-Chloro-N-cyclopentylbenzamide inhibits human soluble adenylyl cyclase (sAC, ADCY10) in HEK293 cells with an IC50 of 196 nM, as measured by cAMP reduction [1]. This cellular potency is essentially equivalent to that of TDI-10229, a well-characterized sAC inhibitor tool compound (IC50 = 195 nM in cellular assays) , and is substantially more potent than the commonly used sAC inhibitor KH7 (IC50 = 3,000–10,000 nM) [2].
| Evidence Dimension | sAC inhibition (cellular cAMP assay) |
|---|---|
| Target Compound Data | IC50 = 196 nM |
| Comparator Or Baseline | TDI-10229: IC50 = 195 nM; KH7: IC50 = 3,000–10,000 nM |
| Quantified Difference | Target compound vs. KH7: 15- to 51-fold greater potency |
| Conditions | Human sAC expressed in HEK293 cells, cAMP reduction, preincubation for 5 min |
Why This Matters
This level of sAC inhibition positions 2-chloro-N-cyclopentylbenzamide as a viable chemical probe for sAC-related studies, particularly for laboratories seeking a structurally distinct alternative to existing inhibitors.
- [1] BindingDB. (n.d.). BDBM50577232 (CHEMBL4849033): 2-chloro-N-cyclopentylbenzamide. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). KH7: sAC inhibitor. View Source
